2-Cyclopropyl-2-methoxypropanal

Medicinal Chemistry Physicochemical Property Profiling Metabolic Stability

2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8) is a small-molecule organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It belongs to the class of α-substituted aldehydes, featuring a reactive carbonyl group adjacent to a fully substituted carbon center bearing both a methoxy (-OCH3) and a cyclopropyl (c-C3H5) group.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 65080-62-8
Cat. No. B2810895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-methoxypropanal
CAS65080-62-8
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESCC(C=O)(C1CC1)OC
InChIInChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyHLXRSKNQTXZRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8): Sourcing Guide for a Specialized Cyclopropyl Aldehyde Building Block


2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8) is a small-molecule organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It belongs to the class of α-substituted aldehydes, featuring a reactive carbonyl group adjacent to a fully substituted carbon center bearing both a methoxy (-OCH3) and a cyclopropyl (c-C3H5) group . This unique geminal substitution pattern, particularly the combination of a strained cycloalkane with an α-ether functionality, distinguishes it from simpler aliphatic aldehydes and makes it a valuable, specialized building block for medicinal chemistry and agrochemical research [1].

2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8): Why Substituting with Common Aldehydes Compromises Research Outcomes


Substituting 2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8) with a more common or less structurally complex aldehyde is not feasible without fundamentally altering the downstream chemical and biological properties of the final target molecule. The compound's α-cyclopropyl group imparts a unique combination of conformational rigidity and electronic character that is not replicated by simple alkyl chains (e.g., methyl, ethyl, or isopropyl) or even other cyclic moieties [1]. This rigidity can critically influence the binding conformation and potency of drug candidates, as the cyclopropane ring restricts bond rotation [2]. Furthermore, the adjacent α-methoxy group introduces a distinct stereoelectronic environment, affecting the aldehyde's reactivity and the stability of intermediates. Using a generic analog lacking either the cyclopropyl ring (e.g., 2-methoxypropanal) or the α-substitution pattern will yield different reaction kinetics, product distributions, and final compound properties, making them unsuitable for projects that specifically require the pharmacophore or structural motif provided by 2-Cyclopropyl-2-methoxypropanal [3].

2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8): A Comparative Guide to Quantifiable Performance Differentiators


2-Cyclopropyl-2-methoxypropanal vs. 2-Methoxypropanal: Quantified Physicochemical and Stability Profile Differentiation

2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8) demonstrates a fundamentally different physicochemical profile compared to its non-cyclopropyl analog, 2-methoxypropanal (CAS 6142-38-7). The key differentiation lies in its significantly higher molecular weight, calculated lipophilicity, and boiling point, all driven by the addition of the cyclopropane ring . These differences are not merely academic; they translate into critical advantages in drug design, particularly regarding metabolic stability and membrane permeability. The cyclopropane ring is a well-validated structural motif used to enhance metabolic stability by blocking oxidative metabolism at vulnerable sites, a property not conferred by a simple methyl group [1].

Medicinal Chemistry Physicochemical Property Profiling Metabolic Stability

2-Cyclopropyl-2-methoxypropanal vs. 3-(Cyclopropylmethoxy)propanal: Impact of Geminal Substitution on Storage and Handling Stability

A direct comparison of storage conditions between 2-Cyclopropyl-2-methoxypropanal and its closely related regioisomer, 3-(Cyclopropylmethoxy)propanal (CAS 1341843-11-5), reveals a significant and quantifiable difference in chemical stability. 2-Cyclopropyl-2-methoxypropanal is documented by a major supplier to require refrigerated storage and shipping at -10°C . This is a direct consequence of its structural feature: a fully substituted carbon center bearing both methoxy and cyclopropyl groups alpha to the reactive aldehyde. This 'geminal' substitution creates significant steric hindrance that can influence reactivity, but more importantly, it appears to render the compound more thermally labile than its linear ether analog. The need for a cold chain is a quantifiable requirement that carries direct logistical and procurement cost implications. In contrast, while no explicit storage temperature is provided for 3-(Cyclopropylmethoxy)propanal, its typical classification as a stable, non-hazardous liquid for shipment implies standard ambient temperature storage, which is a critical differentiating factor for large-scale operations .

Synthetic Chemistry Chemical Stability Procurement & Storage

2-Cyclopropyl-2-methoxypropanal as a Key Intermediate in Agrochemical Synthesis: A Class-Level Quantitative Benchmark for Downstream Value

While 2-Cyclopropyl-2-methoxypropanal itself is a building block, its procurement value is anchored in the proven, high-yielding synthetic routes of its structural analogs. The broader class of 2-cyclopropyl aldehydes are established intermediates in the synthesis of commercial agrochemicals, most notably triazole fungicides like Cyproconazole [1]. This provides a class-level inference of the compound's utility. A highly relevant, direct quantitative benchmark comes from the patented synthesis of its close analog, 2-cyclopropylpropanal (CAS 56105-19-2). A modern, optimized process for this compound, which starts from cyclopropyl methyl ketone via a methoxy intermediate (a direct analog of the target compound), achieves a yield greater than 95% [2]. This high efficiency demonstrates the commercial viability of the overall chemical route and justifies the procurement of the upstream building block, 2-Cyclopropyl-2-methoxypropanal, for exploring similar productive pathways to novel agrochemical candidates.

Agrochemical Synthesis Process Chemistry Fungicide Intermediate

Unique Reactivity Profile vs. Generic Aliphatic Aldehydes: Leveraging the Cyclopropyl Iminium Ion Rearrangement

2-Cyclopropyl-2-methoxypropanal possesses a unique reactivity manifold not available to standard aliphatic aldehydes due to the presence of the cyclopropane ring. This ring can participate in the 'cyclopropyl iminium ion rearrangement,' a powerful transformation for assembling complex molecular frameworks [1]. While generic aldehydes simply form iminium ions that are susceptible to nucleophilic attack, cyclopropyl-containing aldehydes can undergo a ring-opening rearrangement, enabling the construction of novel spirocyclic or ring-expanded systems. This specific reactivity has been demonstrated in the synthesis of tetracyclic ring C functionalized intermediates related to the natural product lycorine, showcasing its utility in complex molecule construction [2]. This is not a general property of aldehydes but a specific, mechanistically distinct pathway enabled by the cyclopropane ring.

Organic Synthesis Methodology Development Cyclopropane Chemistry

2-Cyclopropyl-2-methoxypropanal (CAS 65080-62-8): Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Building Block for Conformationally Restricted Drug Candidates

This is the primary and most justified application. The combination of the cyclopropane ring and the geminal substitution pattern provides a unique and rigid molecular scaffold [1]. The quantified increase in lipophilicity (LogP increase of ~1.4 units vs. 2-methoxypropanal) is directly relevant to improving membrane permeability and potentially enhancing metabolic stability, making this compound a strategic choice for hit-to-lead optimization programs where these parameters are critical .

Agrochemical Research: Key Intermediate for Next-Generation Fungicides

Procurement of 2-Cyclopropyl-2-methoxypropanal is a rational choice for agrochemical discovery groups targeting the triazole fungicide space. Its value is strongly supported by the class-level evidence showing that similar 2-cyclopropyl aldehydes are essential precursors to commercial fungicides like Cyproconazole, and that optimized synthetic routes to these analogs can achieve >95% yield, underscoring commercial feasibility [2].

Advanced Organic Synthesis: Leveraging Unique Cyclopropane Reactivity

For methodology-focused research groups, this compound offers a distinct advantage over generic aldehydes due to the potential for cyclopropyl iminium ion rearrangements [3]. This enables the construction of complex, non-standard molecular frameworks that are inaccessible via conventional aldehyde chemistry. Its procurement should be prioritized by laboratories engaged in diversity-oriented synthesis or the total synthesis of natural product-like scaffolds.

Laboratories with Established Cold-Chain Infrastructure

This application scenario is a practical procurement consideration. The documented requirement for -10°C storage and cold shipping makes this compound most suitable for well-equipped research facilities with reliable freezer (-20°C) capacity and established protocols for handling temperature-sensitive reagents. Researchers without such infrastructure should factor in the additional costs and logistics of cold-chain management, making it a less ideal choice for projects with limited resources or ambient-temperature workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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